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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption and
emission around 800 nm, making it highly valuable for in vivo imaging applications due to the
low absorbance of light by tissue in this spectral region.[1][2][3] ICG-carboxylic acid is a
derivative of ICG that can be covalently conjugated to biomolecules, such as proteins,
antibodies, and peptides, through the formation of a stable amide bond. This process, known
as bioconjugation, enables the specific targeting and visualization of biological structures and
processes.

The most common method for conjugating ICG-carboxylic acid to primary amines on a
biomolecule is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble
analog, Sulfo-NHS.[1][4] EDC activates the carboxyl group of ICG, which then reacts with NHS
to form a more stable NHS ester. This amine-reactive intermediate then readily couples with
primary amines (e.g., on lysine residues of a protein) to form a covalent amide linkage.

These application notes provide a detailed, step-by-step guide for the bioconjugation of ICG-
carboxylic acid to amine-containing biomolecules, including protocols for the conjugation
reaction, purification of the conjugate, and characterization by determining the degree of
labeling (DOL).
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Materials and Equipment

Reagents:

ICG-Carboxylic Acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
Biomolecule of interest (e.g., antibody, protein)

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5
Quenching Solution: 1 M Tris-HCI, pH 8.0, or 1 M Glycine

Purification resins (e.g., Sephadex G-25)

All buffers should be amine-free (e.g., avoid Tris buffers during the conjugation step).

Equipment:

Microcentrifuge tubes

Vortex mixer

Rotator or shaker

Spectrophotometer (UV-Vis)

Quartz cuvettes

Purification columns (e.g., desalting columns, size-exclusion chromatography system)

pH meter
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Experimental Protocols
Part 1: Activation of ICG-Carboxylic Acid with EDC/NHS

This first step involves the activation of the carboxyl group on the ICG molecule to make it
reactive towards primary amines.

Activation of ICG-Carboxylic Acid
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Caption: Activation of ICG-Carboxylic Acid using EDC and NHS.
Protocol:

e Prepare ICG-Carboxylic Acid Stock Solution: Dissolve ICG-carboxylic acid in anhydrous
DMSO or DMF to a final concentration of 10-20 mM. This solution should be prepared fresh.

o Prepare Biomolecule Solution: Dissolve the biomolecule (e.g., antibody) in the Conjugation
Buffer (PBS, pH 7.2-8.5) to a concentration of 2-10 mg/mL.
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o Two-Step Activation (Recommended): a. In a separate tube, dissolve EDC and NHS in
Activation Buffer (MES, pH 6.0) to a final concentration that will result in a 2-10 fold molar
excess over the ICG-carboxylic acid. It is recommended to prepare these solutions
immediately before use as EDC is susceptible to hydrolysis. b. Add the desired volume of the
ICG-carboxylic acid stock solution to the EDC/NHS mixture. c. Incubate for 15-30 minutes
at room temperature to allow for the formation of the ICG-NHS ester.

Part 2: Bioconjugation of Activated ICG to Biomolecule

This step involves the reaction of the activated ICG-NHS ester with the primary amines on the
target biomolecule.

Bioconjugation to Biomolecule

Biomolecule-NH2

ICG-NHS Ester (e.g., Protein)

ICG-Biomolecule Conjugate

(Stable Amide Bond)

NHS

Click to download full resolution via product page

Caption: Conjugation of ICG-NHS ester to a primary amine on a biomolecule.

Protocol:

» Combine Activated ICG and Biomolecule: Add the activated ICG-NHS ester solution from
Part 1 to the biomolecule solution. The optimal molar ratio of ICG-NHS ester to the
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biomolecule should be empirically determined, but a starting point of 10:1 to 20:1 is
recommended.

e Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4
hours at 4°C with gentle stirring or rotation. Protect the reaction from light.

e Quench the Reaction: Add the quenching solution (e.g., Tris or glycine) to a final
concentration of 20-50 mM to stop the reaction by consuming any unreacted ICG-NHS ester.
Incubate for an additional 15-30 minutes.

Part 3: Purification of the ICG-Biomolecule Conjugate

Purification is a critical step to remove unconjugated ICG, excess reagents, and potential
aggregates.

Protocol:

o Size-Exclusion Chromatography (SEC): This is the most common method for separating the
larger ICG-biomolecule conjugate from smaller, unconjugated ICG and reaction byproducts.
a. Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4. b. Load the
guenched reaction mixture onto the column. c. Elute the conjugate with PBS. The first
colored fraction will contain the ICG-biomolecule conjugate.

 Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities. a.
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff
(MWCO). b. Dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

» High-Performance Liquid Chromatography (HPLC): For higher purity, size-exclusion HPLC
(SEC-HPLC) can be employed. This method is particularly effective at removing aggregates
that may form during conjugation.

o Ethyl Acetate Extraction (Optional): To remove non-covalently bound ICG, an extraction with
ethyl acetate can be performed on the purified conjugate.

Part 4: Characterization of the ICG-Biomolecule
Conjugate
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The final conjugate should be characterized to determine the concentration of the biomolecule
and the degree of labeling (DOL).

Protocol:

o Spectrophotometric Analysis: a. Measure the absorbance of the purified conjugate solution
at 280 nm (for protein) and at the absorbance maximum of ICG (~785 nm).

o Calculate the Degree of Labeling (DOL): The DOL is the average number of ICG molecules
conjugated to each biomolecule. It can be calculated using the following formula:

DOL = (A_max * ¢_prot) / [(A_280 - (A_max * CF_280)) * £_max]
Where:

o A_max = Absorbance of the conjugate at the wavelength maximum of ICG (~785 nm).

[e]

€_prot = Molar extinction coefficient of the biomolecule at 280 nm (e.g., ~210,000 M~tcm~1
for 1gG).

[e]

A_280 = Absorbance of the conjugate at 280 nm.

(¢]

CF_280 = Correction factor for the absorbance of ICG at 280 nm (Azso/Amax for the free
dye).

o

€_max = Molar extinction coefficient of ICG at its absorbance maximum (~223,000
M~icm~1).

Data Presentation

Table 1: Recommended Molar Ratios for ICG Bioconjugation
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Reactant Recommended Molar Ratio

Notes

ICG-NHS Ester : Biomolecule 5:1t0 20:1

The optimal ratio should be
determined empirically for

each biomolecule.

A molar excess is required to

EDC : ICG-Carboxylic Acid 2:1t0 10:1 ) o )
drive the activation reaction.
NHS is used in excess to

NHS : ICG-Carboxylic Acid 2:1t0 10:1 improve the stability of the

active intermediate.

Table 2: Typical Reaction Conditions and Outcomes

© 2025 BenchChem. All rights reserved.

7/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Parameter

Condition

Expected Outcome

Activation Step

Efficient formation of the O-

pH 4.5 - 6.0 (MES buffer) ) ) )
acylisourea intermediate.
Formation of the ICG-NHS

Time 15 - 30 minutes
ester.

Temperature Room Temperature

Conjugation Step

Optimal for the reaction of

pH 7.2 - 8.5 (PBS buffer) NHS ester with primary

amines.

] 1-2 hours (RT) or 2-4 hours )
Time Covalent bond formation.
(4°C)
Temperature Room Temperature or 4°C
Purification
] ) Removal of unconjugated dye

Method SEC, Dialysis, SEC-HPLC

and byproducts.
Characterization

Degree of Labeling (DOL)

2-8

A typical target range for
antibodies to avoid over-

labeling and quenching.

Experimental Workflow Visualization
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ICG-Carboxylic Acid Bioconjugation Workflow
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Caption: A streamlined workflow for ICG-carboxylic acid bioconjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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